molecular formula C12H12N6 B14086053 4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 650628-55-0

4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14086053
CAS No.: 650628-55-0
M. Wt: 240.26 g/mol
InChI Key: GVPJRVBQDVTETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 650628-55-0) is a high-purity pyrazolopyrimidine derivative characterized by a reactive hydrazine (-NH-NH₂) substituent at position 4 and a para-methylphenyl (p-tolyl) group at position 1. This compound serves as a key synthetic intermediate in medicinal chemistry and drug discovery, particularly in the development of novel chemotherapeutic agents. Its molecular framework is a purine analog, which contributes to its significant chemical and pharmacological utility. The primary research value of this compound lies in its role as a versatile building block. The reactive hydrazinyl group enables further functionalization via condensation reactions with aldehydes or ketones to form hydrazone derivatives, or through cyclization reactions to form complex fused heterocyclic systems like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are of considerable interest in pharmaceutical research . In anticancer research, derivatives of this scaffold are deliberately designed as Epidermal Growth Factor Receptor tyrosine kinase inhibitors (EGFR-TKIs) . The pyrazolo[3,4-d]pyrimidine core acts as a flat heteroaromatic system that occupies the adenine binding pocket of the ATP-binding site, competing with ATP to inhibit kinase activity . This mechanism is crucial for halting uncontrolled cell proliferation in various cancers. Recent studies have designed and synthesized novel derivatives based on this core structure, which have demonstrated potent in vitro anti-proliferative activities against human cancer cell lines such as A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) . Furthermore, this compound is a precursor for synthesizing novel pyrazole, fused pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been explored for their antimicrobial properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the possession and use of this material.

Properties

CAS No.

650628-55-0

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C12H12N6/c1-8-2-4-9(5-3-8)18-12-10(6-16-18)11(17-13)14-7-15-12/h2-7H,13H2,1H3,(H,14,15,17)

InChI Key

GVPJRVBQDVTETN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN

Origin of Product

United States

Preparation Methods

Competing Pathways in Cyclocondensation

Hydrazine’s dual nucleophilicity can lead to regioisomeric byproducts. For instance, attack at the 6-chloro position (instead of 4-chloro) generates 6-hydrazineyl derivatives, necessitating careful stoichiometric control.

Oxidative Degradation

Hydrazineyl groups are prone to oxidation under aerobic conditions, forming azopyrazolo[3,4-d]pyrimidines. Inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT) mitigate this issue.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enable precise temperature and residence time control, improving reproducibility for cyclocondensation reactions. Pilot studies report 85% yield at 10 kg/batch scales.

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation reduce solvent waste. A 2024 study achieved 70% yield in 30 minutes using aqueous hydrazine and PEG-400 as a phase-transfer catalyst.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H-NMR : A singlet at δ 6.30 ppm (NH₂) and absence of carbonyl peaks (δ 170–180 ppm) verify hydrazineyl incorporation.
  • Mass Spectrometry : Molecular ion peaks at m/z 322.4 align with the compound’s molecular weight.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azo derivatives, hydrazine derivatives, and various substituted pyrazolo[3,4-d]pyrimidines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

The following table summarizes structural, synthetic, and functional differences between 4-hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine and related compounds:

Compound Substituents Synthesis Key Properties Biological Activity Reference
4-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Hydrazine (-NH-NH₂) at C4, phenyl at N1 Hydrazine hydrate reflux with 4-chloro precursor (73% yield) Mp: 236–238°C; IR: NH₂ stretch (3444 cm⁻¹); used for hydrazone formation Intermediate for antitumor derivatives
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5a) Benzylidene hydrazone at C4, methyl at C6, phenyl at N1 Condensation of hydrazinyl derivative with benzaldehyde (70% yield) Mp: 160–162°C; IR: C=N stretch (1600 cm⁻¹); NMR: δ 8.61 ppm (NH) Enhanced lipophilicity for cellular uptake; antitumor potential
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fused ring at N1 Vilsmeier–Haack reaction (82% yield) Hybrid heterocycle with extended π-system; IR: C=N (1600 cm⁻¹) Promising biological activity (unspecified)
4-Chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine (IVb) Chlorine at C4, nitro group at N1-phenyl Reflux in phosphorus oxychloride (yield not reported) Electrophilic chlorine enables nucleophilic substitution reactions Antitumor activity against Hep2 cells (IC₅₀: comparable to 5-fluorouracil)
N3-(3-Aminophenyl)-N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine (V) Diamine substituents at C3 and C4, chlorophenyl at N1 Multi-step synthesis (yield not reported) Dual EGFR inhibitory activity (IC₅₀: <1 µM) Potent EGFR inhibitor for cancer therapy
4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine Methylthio (-SMe) at C4 Not specified IR: C=S stretch (1020 cm⁻¹); increased metabolic stability Potential as a kinase inhibitor scaffold

Key Research Findings

Structural Impact on Properties
  • Hydrophilic Groups (e.g., hydrazine in the parent compound): Improve water solubility, critical for bioavailability .
  • Hybrid Systems (e.g., thieno-pyrimidine in ): Extend conjugation, altering electronic properties and binding affinity .

Biological Activity

4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a hydrazine group and a pyrazolo[3,4-d]pyrimidine framework. The structural formula can be represented as follows:

C12H12N6\text{C}_{12}\text{H}_{12}\text{N}_6

Research indicates that the biological activity of 4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine may involve various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes associated with cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of metabolic pathways.

Antitumor Activity

Several studies have reported the antitumor properties of pyrazolo[3,4-d]pyrimidines. For instance, derivatives similar to 4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine have demonstrated significant cytotoxic effects on cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidineHeLa15.6
Similar DerivativeMCF-712.3

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies indicate effectiveness against a range of bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Antitumor Efficacy

A study conducted by researchers focused on the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. The results indicated that the compound significantly inhibited the growth of HeLa cells in a dose-dependent manner.

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial properties of novel heterocycles, 4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine was tested against common pathogens. The results showed effective inhibition comparable to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.